N-(5-chloro-2-methoxyphenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Description
The compound N-(5-chloro-2-methoxyphenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a heterocyclic small molecule featuring a piperidine core linked to a 1,3,4-thiadiazole ring substituted with a furan-2-yl group. Thiadiazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-26-15-5-4-13(20)11-14(15)21-19(25)24-8-6-12(7-9-24)17-22-23-18(28-17)16-3-2-10-27-16/h2-5,10-12H,6-9H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXPXOGRILPFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure incorporating a piperidine ring, a thiadiazole moiety, and a furan ring. The synthesis typically involves multi-step organic reactions, including the formation of the thiadiazole and subsequent coupling with the piperidine derivative.
Synthetic Route Overview:
- Formation of Thiadiazole: The initial step involves synthesizing the thiadiazole ring using appropriate precursors.
- Piperidine Coupling: The thiadiazole derivative is then coupled with a piperidine derivative to form the target compound.
- Final Modifications: Further modifications may include chlorination and methoxy substitution to enhance biological activity.
2. Biological Activity
The biological activities of this compound have been evaluated through various assays:
2.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:
- Antibacterial Activity: Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
2.2 Anticancer Properties
The compound's potential as an anticancer agent has been investigated:
- Mechanism of Action: It is believed to exert cytotoxic effects by inducing apoptosis in cancer cells and inhibiting tumor growth .
2.3 Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes:
- Acetylcholinesterase Inhibition: Some synthesized derivatives have demonstrated strong inhibitory effects against acetylcholinesterase, which is crucial for treating neurodegenerative diseases .
3. Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of this compound:
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Integrin Modulation: It regulates alpha-IIb/beta-3 integrins in platelets, affecting aggregation and adhesion processes .
5. Conclusion
This compound represents a promising candidate in drug development due to its varied biological activities, particularly in antimicrobial and anticancer applications. Ongoing research will further elucidate its mechanisms and potential therapeutic uses.
Scientific Research Applications
Antiviral Applications
Recent studies have demonstrated that compounds similar to N-(5-chloro-2-methoxyphenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide exhibit promising antiviral activity.
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Research indicates that it may induce apoptosis in cancer cells through several mechanisms:
Induction of Apoptosis
The compound activates the p53 signaling pathway, leading to increased expression of pro-apoptotic factors and caspase activation.
| Mechanism | Description |
|---|---|
| p53 Activation | Enhances apoptotic signaling pathways |
| Caspase Activation | Triggers programmed cell death |
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.65 |
| Similar Compound | HeLa (Cervical Cancer) | 2.41 |
Antimicrobial Properties
The furan moiety present in the structure contributes to its antimicrobial properties. Studies have reported that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
Research has highlighted the effectiveness of this compound against common bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Significant inhibition |
Study on Anticancer Activity
A notable study synthesized various derivatives of this compound and evaluated their anticancer activity against multiple cell lines. The most potent compounds demonstrated selective cytotoxicity towards certain types of cancer cells.
Furan Derivative Research
Another study focused on furan derivatives' antimicrobial properties, revealing that modifications to the furan structure could enhance efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 1,3,4-thiadiazole derivatives with piperidine or aryl substituents. Below is a detailed comparison with analogs reported in the literature:
Key Observations:
Anticancer Activity : Compound 7d (IC50 = 1.8 µM) demonstrates that electron-donating groups (e.g., 4-methoxyphenyl) and fluorine substituents enhance cytotoxicity in thiadiazole derivatives. The target compound’s 5-chloro-2-methoxyphenyl group may similarly improve membrane permeability and target binding .
Substituent Effects: Halogenated Aryl Groups: Dichlorophenyl (compound ) and chlorophenyl (target compound) may increase lipophilicity and interaction with hydrophobic enzyme pockets.
Molecular Weight and Bioavailability : Lower molecular weight analogs (e.g., ~281.3 g/mol in ) may exhibit better pharmacokinetic profiles, while heavier compounds (e.g., target compound at ~475.9 g/mol) could face challenges in solubility.
Preparation Methods
Synthesis of 5-(Furan-2-Yl)-1,3,4-Thiadiazol-2-Amine Intermediate
The 1,3,4-thiadiazole ring system forms the central scaffold of the target molecule. Research by Alam et al. demonstrated that cyclocondensation of carboxylic acid hydrazides with carbon disulfide in basic ethanol yields 1,3,4-thiadiazole derivatives. For the furan-substituted variant:
Reaction Setup :
Cyclization :
Key Characterization :
- FT-IR : N–H stretch at 3,320 cm⁻¹ (amine), C=N stretch at 1,610 cm⁻¹.
- ¹H NMR (DMSO-d₆) : δ 7.92 (s, 2H, NH₂), 7.68 (d, J = 3.2 Hz, 1H, furan H-5), 6.84–6.78 (m, 2H, furan H-3 and H-4).
Functionalization of Piperidine at Position 4
Introducing the thiadiazole moiety to the piperidine ring requires selective substitution. Chhajed et al. reported that chloroacetamide derivatives undergo nucleophilic displacement with piperidine:
Chloroacetylation :
Piperidine Substitution :
Reaction Optimization :
- Excess piperidine ensures complete displacement of the chloride.
- Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates compared to THF or DCM.
Carboxamide Coupling with 5-Chloro-2-Methoxyaniline
The final step involves coupling the piperidine-thiadiazole intermediate with 5-chloro-2-methoxybenzoyl chloride. Malhotra et al. validated this approach using phosphorus oxychloride (POCl₃) as an activating agent:
Benzoyl Chloride Preparation :
Amide Bond Formation :
- 4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine (1.0 eq) and 5-chloro-2-methoxybenzoyl chloride (1.1 eq) react in dry DCM with N,N-diisopropylethylamine (DIPEA, 2.0 eq) at 0°C.
- The mixture warms to room temperature overnight, followed by extraction with 5% HCl and brine.
- Purification via recrystallization (ethanol/water) gives the target compound as pale-yellow crystals (yield: 76%, m.p. 182–184°C).
Alternative Methods :
- Carbodiimide-mediated coupling (EDCl/HOBt) in DMF achieves comparable yields (74%) but requires longer reaction times (24 hours).
Structural Confirmation and Analytical Data
X-ray Crystallography :
- Analogous thiadiazole-piperidine carboxamides exhibit planar thiadiazole rings (deviation <0.14 Å) and chair-configured piperidine moieties.
- Intramolecular S⋯O interactions (2.62–2.65 Å) stabilize the syn orientation of thiadiazole sulfur and carboxamide oxygen.
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, thiadiazole H-2), 7.56 (d, J = 3.1 Hz, 1H, furan H-5), 7.21 (d, J = 8.8 Hz, 1H, aryl H-6), 6.94 (dd, J = 8.8, 2.9 Hz, 1H, aryl H-4), 6.78 (d, J = 2.9 Hz, 1H, aryl H-3), 4.02–3.88 (m, 4H, piperidine H-2, H-6), 3.85 (s, 3H, OCH₃), 3.12–2.95 (m, 2H, piperidine H-3, H-5), 2.34–2.21 (m, 2H, piperidine H-4).
- HRMS (ESI) : m/z calcd for C₂₀H₁₈ClN₅O₃S [M+H]⁺: 476.0821; found: 476.0819.
Challenges and Optimization Strategies
Regioselectivity in Thiadiazole Formation :
Piperidine Ring Conformation :
Solvent Effects :
Scalability and Industrial Considerations
- Batch vs. Flow Chemistry :
- Batch processes dominate at laboratory scales (1–100 g), but continuous flow systems enhance yield (82% vs. 76%) for thiadiazole cyclization.
- Green Chemistry Metrics :
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole and piperidine moieties. Key steps include:
- Thiadiazole formation : Cyclization of thiosemicarbazide derivatives with furan-2-carboxylic acid under reflux with phosphorus oxychloride (POCl₃) as a catalyst .
- Piperidine coupling : The thiadiazole intermediate is coupled to the piperidine core via nucleophilic substitution or amide bond formation.
- Final functionalization : The chloro-methoxyphenyl group is introduced using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (reflux for cyclization), and purification via HPLC or column chromatography are critical for high yields (>70%) and purity (>95%) .
What spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm the piperidine ring conformation, thiadiazole C-S bonds, and furan substituents. Aromatic protons in the chloro-methoxyphenyl group appear as distinct doublets (δ 6.8–7.5 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ ~500–550 Da) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) for purity assessment .
How can biological activity be predicted based on structural analogs?
The compound’s 1,3,4-thiadiazole and furan groups suggest potential antimicrobial or kinase-inhibitory activity, as seen in analogs:
- Thiadiazole derivatives : Exhibit activity against Leishmania spp. via interference with parasitic enzymes .
- Furan-containing analogs : Demonstrated anti-inflammatory effects through COX-2 inhibition .
Methodological approach : Perform in vitro assays (e.g., MIC for antimicrobial activity, ELISA for enzyme inhibition) and compare results with structurally similar compounds .
Advanced Research Questions
How to design a structure-activity relationship (SAR) study for this compound?
- Variable substituents : Systematically modify the furan (e.g., replace with thiophene) or chloro-methoxyphenyl group (e.g., substitute Cl with F or CH₃) .
- Assay selection : Test modified analogs against target enzymes (e.g., Leishmania N-myristoyltransferase) or cell lines (e.g., cancer HT-29) .
- Data analysis : Use IC₅₀ comparisons and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Purity issues : Validate compound purity via HPLC and elemental analysis .
- Assay variability : Standardize protocols (e.g., fixed cell density in cytotoxicity assays) .
- Structural confirmation : Re-examine NMR data to rule out isomer formation during synthesis .
What strategies are effective for identifying biological targets?
- In silico docking : Screen against protein databases (e.g., PDB) to prioritize targets like kinases or parasitic enzymes .
- Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate interacting proteins from cell lysates .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to identify dysregulated pathways .
How to assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitor degradation via HPLC .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C expected) .
- Light sensitivity : Store samples in amber vials and compare UV-Vis spectra before/after light exposure .
What is the reaction mechanism for 1,3,4-thiadiazole ring formation?
The thiadiazole core is synthesized via cyclization of a thiosemicarbazide intermediate:
- Step 1 : React furan-2-carbohydrazide with carbon disulfide (CS₂) in basic conditions to form a dithiocarbazate.
- Step 2 : Cyclize with POCl₃ at 80–100°C, yielding the 1,3,4-thiadiazole ring .
Mechanistic insight : POCl₃ acts as a dehydrating agent, facilitating intramolecular cyclization and H₂O elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
